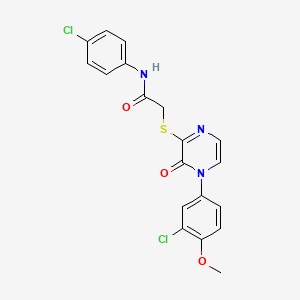

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-chlorophenyl)acetamide

Description

The compound 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-chlorophenyl)acetamide is a thioacetamide derivative featuring a dihydropyrazinone core substituted with a 3-chloro-4-methoxyphenyl group and an N-(4-chlorophenyl)acetamide side chain. Structurally, its pyrazinone ring and dual chloro-substituted aromatic systems distinguish it from related acetamide derivatives, which may vary in heterocyclic scaffolds, substituents, and synthetic routes. Below, we compare this compound with structurally similar analogs reported in recent literature.

Properties

IUPAC Name |

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O3S/c1-27-16-7-6-14(10-15(16)21)24-9-8-22-18(19(24)26)28-11-17(25)23-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYHFZNGESAKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-chlorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing on various studies and research findings.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups, including a thioether and acetamide moiety, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions that introduce the pyrazinyl and phenolic structures under controlled conditions.

Synthetic Route Overview

- Preparation of the Core Structure : The synthesis starts with the formation of the pyrazine ring.

- Functional Group Modifications : Subsequent steps introduce the chloro and methoxy groups through nucleophilic substitutions.

- Final Assembly : The final product is obtained by coupling the thioether with the acetamide group.

Biological Activity

The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and enzyme inhibition studies.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds demonstrating an IC50 value as low as 2.14 µM against urease, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Properties

The compound's structure allows it to interact with various cellular targets, leading to potential anticancer effects. In vitro studies have suggested that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The mechanism of action involves binding to specific enzymes or receptors within the cell. The thioether group is believed to play a crucial role in modulating enzyme activity and altering cellular signaling pathways.

Enzyme Inhibition

- Acetylcholinesterase Inhibition : The compound has shown promise as an acetylcholinesterase inhibitor, which is significant for neuroprotective applications.

- Urease Inhibition : Its strong inhibitory effect on urease suggests potential use in treating urease-related infections or conditions.

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Antibacterial Activity : A series of synthesized compounds were tested against multiple bacterial strains, revealing that those containing the thioether linkage exhibited superior antibacterial activity compared to their counterparts .

- Anticancer Efficacy : In a study focusing on cancer cell lines, compounds similar in structure were found to induce apoptosis in a dose-dependent manner, highlighting their potential as chemotherapeutic agents.

Comparative Analysis

A comparison with similar compounds reveals unique advantages:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | [Structure A] | Antibacterial | 5.00 |

| Compound B | [Structure B] | Anticancer | 10.00 |

| Target Compound | [Target Structure] | Antibacterial & Anticancer | 2.14 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of analogous compounds, highlighting differences in heterocyclic cores, substituents, yields, and physical properties.

Structural and Functional Insights

Heterocyclic Core Variations: The target compound employs a dihydropyrazinone scaffold, which contrasts with the styrylpyridine (), triazinoindole (), pyrimidine-quinoxaline (), and thienopyrimidine () systems in analogs.

Substituent Effects: The 3-chloro-4-methoxyphenyl group on the target compound introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may modulate solubility and binding interactions. In contrast, compounds like 13a () feature a sulfamoylphenyl group, enhancing hydrophilicity .

Synthetic Efficiency: High yields (>85%) are reported for compounds synthesized via reflux methods (e.g., Compound 2, 85% ; 4a, 90.2% ).

Thermal Stability :

- Melting points vary significantly: 13a (288°C, ) and 4a (230–232°C, ) suggest high crystallinity, likely due to hydrogen-bonding networks from hydrazinylidene or hydroxyl groups .

Purity and Applications: Purity >95% is noted for triazinoindole derivatives (), critical for biological testing . The absence of purity data for the target compound limits direct comparability.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-chlorophenyl)acetamide?

- Methodology : The synthesis involves multi-step reactions starting with functionalized pyrazine and chlorophenyl precursors. Key steps include thioether bond formation via nucleophilic substitution and subsequent acetamide coupling. Challenges include controlling reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent oxidation of the thioether group and ensuring regioselectivity in the pyrazine ring substitution .

- Optimization : Use polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours, with catalytic bases like triethylamine to enhance nucleophilicity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : H and C NMR confirm substituent positions on the pyrazine and phenyl rings, with characteristic shifts for the thioether (-S-) at ~3.5–4.0 ppm and the carbonyl (C=O) at ~165–170 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected ~450–460 g/mol) and detects impurities .

- Supplementary Data : IR spectroscopy identifies secondary amide N-H stretches (~3300 cm) and carbonyl vibrations (~1680 cm) .

Q. How do the functional groups influence its chemical reactivity?

- Thioether (-S-) : Prone to oxidation (e.g., with HO) to sulfoxide/sulfone derivatives, requiring inert storage conditions .

- Acetamide (-NHCO-) : Participates in hydrogen bonding, affecting solubility and biological interactions. Hydrolysis under acidic/basic conditions yields carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data (e.g., inconsistent IC values)?

- Approach :

Purity Validation : Re-evaluate compound purity via HPLC (>95%) and DSC (melting point consistency) to rule out batch variability .

Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis assays) .

Structural Confirmation : Perform X-ray crystallography or 2D-NMR to verify stereochemical stability during biological testing .

Q. What strategies are effective for elucidating the compound’s mechanism of action in cancer models?

- In Silico Tools : Molecular docking (AutoDock Vina) predicts interactions with kinase domains (e.g., EGFR or BCR-ABL) by aligning the pyrazine core with ATP-binding pockets .

- In Vitro Validation :

- Enzyme Inhibition Assays : Measure kinase activity via ADP-Glo™ or fluorescence polarization .

- Gene Expression Profiling : RNA-seq identifies downstream targets (e.g., apoptosis regulators like BAX/BCL-2) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Modification Strategies :

- Pyrazine Core : Introduce electron-withdrawing groups (e.g., -NO) at position 4 to enhance electrophilicity and target binding .

- Chlorophenyl Substituents : Replace 4-chlorophenyl with fluorophenyl to improve metabolic stability via reduced CYP450 interactions .

- Screening : Parallel synthesis of analogs followed by cytotoxicity (MTT assay) and pharmacokinetic profiling (e.g., microsomal stability) .

Q. What experimental designs mitigate challenges in assessing the compound’s stability under physiological conditions?

- Stability Assays :

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours; monitor degradation via LC-MS .

- Plasma Stability : Use human plasma at 37°C to quantify half-life and identify metabolites (e.g., sulfone derivatives) .

- Formulation Strategies : Encapsulate in PEGylated liposomes to enhance aqueous solubility and prolong circulation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.